Product packaging for Atazanavir-d4(Cat. No.:)

Atazanavir-d4

Cat. No.: B13446793
M. Wt: 708.9 g/mol
InChI Key: AXRYRYVKAWYZBR-PWYFUCSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atazanavir-d4 is a useful research compound. Its molecular formula is C38H52N6O7 and its molecular weight is 708.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52N6O7 B13446793 Atazanavir-d4

Properties

Molecular Formula

C38H52N6O7

Molecular Weight

708.9 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D

InChI Key

AXRYRYVKAWYZBR-PWYFUCSWSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H]

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Origin of Product

United States

Overview of Atazanavir S Significance in Hiv Protease Inhibitor Research

Atazanavir (B138) is an azapeptide protease inhibitor that selectively targets the HIV-1 protease enzyme. drugbank.compediatriconcall.com This enzyme is essential for the lifecycle of the virus, as it cleaves viral polyproteins into functional proteins necessary for producing mature, infectious virions. drugbank.comwikipedia.org By binding to the active site of the HIV-1 protease, Atazanavir effectively blocks this cleavage process, leading to the formation of immature and non-infectious viral particles. drugbank.comwikipedia.org

First approved for medical use in the United States in 2003, Atazanavir distinguished itself from other protease inhibitors available at the time. wikipedia.orgaidsmap.com A key feature is its pharmacokinetic profile, which allows for once-daily dosing, a significant advantage for patient adherence to treatment regimens. drugbank.comnih.gov Furthermore, research has shown that Atazanavir has a more favorable lipid profile compared to other PIs, meaning it has lesser effects on blood cholesterol and other fatty substances. wikipedia.orgoup.com

In research settings, Atazanavir has been the subject of numerous studies to assess its efficacy, resistance patterns, and potential for use in various combination therapies. nih.govtandfonline.com For instance, the I50L mutation in the HIV protease gene has been identified as a signature mutation that can confer resistance to Atazanavir. nih.govresearchgate.net Interestingly, this mutation can also lead to hypersusceptibility to other protease inhibitors. nih.gov The drug is often "boosted" with a low dose of Ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes Atazanavir. nih.govpharmgkb.org This co-administration increases the plasma concentration and effectiveness of Atazanavir. pharmgkb.org

Academic Rationale for Deuterium Labeling in Contemporary Chemical and Pharmaceutical Sciences

Deuterium (B1214612) labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in modern chemical and pharmaceutical sciences. musechem.comassumption.edu This seemingly subtle modification can have profound effects on a molecule's properties and behavior, providing researchers with valuable tools for a variety of applications. assumption.edumdpi.com

The primary scientific principle behind the utility of deuterium labeling is the kinetic isotope effect (KIE). musechem.com The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.commdpi.com As a result, breaking a C-D bond requires more energy, leading to a slower reaction rate for processes that involve the cleavage of this bond. mdpi.com This effect is particularly relevant in drug metabolism, where enzymes, such as the cytochrome P450 family, often catalyze the oxidation of C-H bonds as a key step in breaking down a drug for excretion. acs.org By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, researchers can slow down its metabolism. musechem.com This can lead to several desirable outcomes, including:

Increased drug half-life and exposure: A slower rate of metabolism can prolong the time a drug remains active in the body. researchgate.net

Reduced formation of toxic metabolites: In some cases, drug metabolism can lead to the formation of harmful byproducts. Deuteration can help to "shunt" metabolism away from these toxic pathways. researchgate.net

Improved oral bioavailability: By reducing the "first-pass effect," where a significant portion of a drug is metabolized in the liver before reaching systemic circulation, deuterium labeling can increase the amount of active drug that enters the bloodstream after oral administration.

Beyond modulating metabolic stability, deuterated compounds serve a critical role as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.comscioninstruments.com Because a deuterated analog is chemically almost identical to the non-labeled compound (the analyte), it behaves similarly during sample preparation and analysis. scioninstruments.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. clearsynth.com This enables highly accurate and precise quantification of the analyte in complex biological matrices like plasma or tissue, as the internal standard helps to correct for variations in sample processing and instrument response. clearsynth.comscispace.com

Research Context and Importance of Atazanavir D4 As a Stable Isotope Analog

Atazanavir-d4 is a deuterated version of Atazanavir (B138), specifically designed for use in a research context. scbt.com Its primary and most crucial application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of Atazanavir in biological samples. nih.gov

In pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise measurement of drug concentrations over time is essential. eurekaselect.comnih.gov this compound, when added to a biological sample like plasma at a known concentration, co-elutes with the non-labeled Atazanavir during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. scispace.com By comparing the signal intensity of Atazanavir to that of this compound, researchers can accurately calculate the concentration of Atazanavir in the original sample, compensating for any potential sample loss during extraction or fluctuations in instrument performance. clearsynth.comnih.gov

The development of robust and validated bioanalytical methods using this compound as an internal standard has been instrumental in numerous research applications, including:

Therapeutic Drug Monitoring (TDM): Although not routinely performed for all HIV medications, TDM can be valuable in specific clinical situations to optimize therapy. Accurate measurement of Atazanavir levels, facilitated by this compound, can help ensure that patients maintain therapeutic concentrations of the drug.

Drug-Drug Interaction Studies: Atazanavir is known to interact with other medications, as it is both a substrate and an inhibitor of the CYP3A4 enzyme. nih.gov Studies investigating these interactions rely on precise quantification of Atazanavir concentrations, a task for which this compound is an indispensable tool.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This research aims to establish a relationship between drug exposure (pharmacokinetics) and its therapeutic or toxic effects (pharmacodynamics). The accurate concentration data obtained using this compound as an internal standard is fundamental to building reliable PK/PD models for Atazanavir.

Beyond its role as an internal standard, the synthesis and study of deuterated analogs like this compound contribute to the broader understanding of drug metabolism. Research into a deuterated version of Atazanavir, known as CTP-518, aimed to create a form of the drug that would not require a pharmacokinetic enhancer like ritonavir. In vitro experiments with CTP-518 showed a 51% increase in its half-life in human liver microsomes compared to Atazanavir. While this particular candidate was not pursued further due to shifting strategies in HIV treatment, the research highlights the potential of deuterium (B1214612) labeling to improve the pharmacokinetic properties of protease inhibitors. acs.org

Below is a table summarizing the key properties of Atazanavir and its deuterated analog, this compound.

PropertyAtazanavirThis compound
Chemical Formula C38H52N6O7C38H48D4N6O7 scbt.com
Molecular Weight 704.86 g/mol 708.88 g/mol scbt.compharmaffiliates.com
Primary Use Antiretroviral drug for HIV treatment drugbank.comInternal standard in bioanalytical research nih.gov
Key Feature Inhibits HIV-1 protease drugbank.comIncreased mass due to deuterium substitution clearsynth.com

An in-depth examination of the synthetic strategies employed in the creation of this compound reveals a sophisticated interplay of modern organic chemistry techniques. The introduction of deuterium into the parent Atazanavir molecule is a deliberate modification aimed at altering its metabolic profile by leveraging the kinetic isotope effect. This article focuses exclusively on the chemical methodologies developed for the synthesis of this compound and related deuterated forms, exploring the precise and complex chemistry required for its construction.

Mechanistic Studies on Atazanavir Metabolism Employing Deuterium Labeling

Deuterium (B1214612) Labeling Strategies for Metabolite Identification and Structural Elucidation

The complexity of atazanavir's chemical structure presents significant challenges for the identification and structural elucidation of its metabolites. nih.goveuropa.eu To overcome these hurdles, a key strategy has been the synthesis and parallel administration of deuterated atazanavir (B138) analogs. nih.gov This approach leverages the fact that while deuterated compounds are chemically identical to their non-deuterated counterparts, their increased mass is readily detectable by mass spectrometry.

In one pivotal study, researchers designed and synthesized D-atazanavir analogs with deuterium labels placed at potential sites of metabolism. nih.gov These labeled compounds were then administered to humans in parallel with the non-labeled atazanavir. nih.gov By comparing the liquid chromatography-mass spectrometry (LC-MS) profiles of the metabolites from both the deuterated and non-deuterated drug, the exact sites of metabolic modification could be pinpointed. nih.gov For instance, if a metabolite of the deuterated analog showed a mass increase corresponding to the mass of the incorporated deuterium atoms, it provided clear evidence that the labeled position was not the site of metabolic change. Conversely, if a metabolite's mass did not show this shift, it indicated that the deuterium had been lost during a metabolic reaction at that specific site.

This comparative analysis allows for the confident elucidation of metabolite structures and the pathways through which they are formed. nih.gov The strategic placement of deuterium is crucial and is often targeted at positions known to be susceptible to metabolic attack, such as methoxy (B1213986) groups and aromatic rings, which are vulnerable to oxidation by cytochrome P450 enzymes.

In Vitro Biotransformation Pathway Analysis Using Deuterated Atazanavir Analogs

In vitro systems, such as human liver microsomes and recombinant enzymes, are instrumental in studying drug metabolism in a controlled environment. The use of deuterated atazanavir analogs in these systems has provided granular insights into the specific biotransformation pathways.

Cytochrome P450 (CYP) Mediated Oxidation Studies with Deuterated Substrates

Oxidation is the most prevalent metabolic pathway for atazanavir, leading to a variety of mono-oxidated and di-oxidated products. nih.gov In vitro studies have confirmed that the cytochrome P450 (CYP) 3A4 isoenzyme is the primary catalyst for these oxidative reactions. europa.eu The use of deuterated atazanavir, such as the analog CTP-518, has been instrumental in demonstrating the role of CYP3A4. Research has shown that by replacing hydrogen atoms at metabolically vulnerable positions, a 2- to 3-fold reduction in CYP3A4-mediated clearance can be achieved.

Experimental results from studies using D-atazanavir analogs have demonstrated the formation of at least six mono-oxidation metabolites (M1, M2, M7, M8, M13, and M14) and four di-oxidation metabolites (M15, M16, M17, and M18). nih.gov The comparison of metabolite profiles between the deuterated and non-deuterated drug was key to identifying this extensive oxidative metabolism. nih.gov

Investigation of Glucuronidation, N-Dealkylation, and Hydrolysis Pathways

Beyond oxidation, atazanavir undergoes other metabolic transformations, including glucuronidation, N-dealkylation, and hydrolysis, although these are considered minor pathways. pharmgkb.orgnih.gov

Glucuronidation: While the FDA-approved drug label for atazanavir indicates that glucuronidation is a minor biotransformation pathway, studies assessing metabolites in human plasma and liver preparations have not reported the identification of glucuronidated atazanavir metabolites. europa.eupharmgkb.org It is known that atazanavir is a competitive inhibitor of the UGT1A1 enzyme, which is responsible for bilirubin (B190676) glucuronidation, but it does not appear to be a significant substrate for this enzyme itself. pharmgkb.org There is a lack of specific studies utilizing Atazanavir-d4 to investigate this particular pathway.

N-Dealkylation and Hydrolysis: The use of deuterated atazanavir analogs has been more fruitful in elucidating the pathways of hydrolysis and N-dealkylation. nih.gov By comparing the metabolites of D-atazanavir analogs with those of the parent drug in human plasma, researchers have successfully identified metabolites resulting from these reactions. nih.gov Specifically, metabolites M3, M4, and M19 have been identified as products of hydrolysis, while metabolites M5, M6a, and M6b are formed through N-dealkylation. nih.gov This demonstrates the utility of deuterium labeling in dissecting these less common, yet important, metabolic routes.

Investigation of Deuterium Kinetic Isotope Effects (DKIE) on Atazanavir Metabolic Stability

The underlying principle that makes deuterium labeling a powerful tool for modulating drug metabolism is the deuterium kinetic isotope effect (DKIE). The bond between a carbon and a deuterium atom (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.gov

For atazanavir, which is extensively metabolized by CYP3A4, this effect is particularly relevant. The introduction of deuterium at metabolically labile sites slows down the rate of oxidation, thereby increasing the metabolic stability of the drug. This has been demonstrated with the deuterated atazanavir analog, CTP-518, which showed an increased half-life in human liver microsomes and in primates. acs.orgnih.gov Specifically, a 52% increase in half-life was observed in primates. acs.org This enhanced stability can lead to improved pharmacokinetic parameters, as shown in the table below.

Table 1: Effect of Deuteration on Atazanavir Pharmacokinetics (CTP-518 vs. Atazanavir)

Parameter Species Observation
Half-life Human Liver Microsomes ~50% increase
Half-life Rats 43% increase
Cmax Rats 67% increase
AUC Rats 81% increase

This table is based on data from preclinical studies and is for informational purposes only.

The DKIE also has implications for reducing drug-drug interactions. By making atazanavir less susceptible to metabolism, the reliance on pharmacokinetic boosters like ritonavir, which inhibit CYP3A4, may be lessened.

Computational and in Silico Approaches in Deuterated Atazanavir Research

Molecular Dynamics Simulations and Docking Studies for Deuterated Ligand-Target Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational tools for investigating the interaction between a ligand, such as Atazanavir-d4, and its biological target, HIV protease. These methods provide a detailed view of the binding process at an atomic level.

Docking studies predict the preferred orientation of the deuterated ligand when it binds to the active site of the protease. This is crucial for understanding how deuteration might affect the binding affinity and inhibitory potency of the drug. For Atazanavir (B138), which is designed to mimic the transition state of the protease's natural substrates, maintaining a precise fit within the active site is paramount. wikipedia.org The active site of HIV-1 protease is a C2-symmetric homodimeric enzyme, with each monomer contributing an essential aspartic acid residue (Asp-25 and Asp-25'). wikipedia.org A critical hydroxyl group on protease inhibitors forms a hydrogen bond with these aspartic acid residues. wikipedia.org

Table 1: Key Interactions in Atazanavir Binding to HIV Protease

Interacting Residue/ComponentType of InteractionSignificance
Asp-25 and Asp-25'Hydrogen BondingEssential for catalytic activity and inhibitor binding. wikipedia.org
Ile50 and Ile50'Water-mediated Hydrogen BondingConnects the inhibitor to the flap regions of the enzyme. wikipedia.org
Various hydrophobic pockets (S1, S1', S2, S2')Hydrophobic InteractionsTerminal phenyl groups of the inhibitor contribute to potency. wikipedia.org

Quantum Chemical Calculations for Understanding Isotope Effects on Molecular Reactivity and Conformation

Quantum chemical calculations are essential for understanding the fundamental principles behind the kinetic isotope effect (KIE), which is the change in reaction rate due to isotopic substitution. In the context of this compound, these calculations can predict how deuteration will affect the rate of metabolic reactions.

The primary metabolic pathways for Atazanavir involve oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4. who.intnih.gov These reactions involve the breaking of carbon-hydrogen (C-H) bonds. Because a carbon-deuterium (C-D) bond is stronger than a C-H bond, its cleavage requires more energy, leading to a slower reaction rate. informaticsjournals.co.in Quantum chemical calculations can model the transition states of these reactions and predict the magnitude of the KIE. acs.orgresearchgate.netmdpi.com

These calculations can also elucidate the impact of deuterium (B1214612) on the molecule's conformation. Even small changes in molecular geometry and vibrational frequencies due to the heavier isotope can influence how the drug interacts with its target and metabolic enzymes. acs.org Theoretical approaches that directly incorporate the quantum effects of protons and deuterons are powerful tools for analyzing these H/D isotope effects. acs.org

Table 2: Predicted Effects of Deuteration on Atazanavir Metabolism

Metabolic ReactionEffect of Deuteration at Metabolic SitePredicted Outcome
Mono-oxidationSlower rate of C-D bond cleavageReduced formation of oxidative metabolites. nih.gov
Di-oxygenationSlower rate of C-D bond cleavageReduced formation of di-oxidative metabolites. nih.gov
N-dealkylationPotential for altered reaction ratesMay shift metabolic pathways. nih.gov
HydrolysisMinimal direct effectLess likely to be significantly impacted by deuteration. nih.gov

Machine Learning and Artificial Intelligence Applications in Predicting Deuterated Compound Properties

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the discovery and optimization of deuterated drugs. These technologies can build predictive models based on existing data to estimate the properties of new, untested compounds.

For deuterated compounds, ML models can be trained on data from both deuterated and non-deuterated molecules to predict various properties, including metabolic stability, binding affinity, and potential toxicity. jsps.go.jpresearchgate.net This can help researchers prioritize which deuterated versions of a drug are most likely to have improved pharmacokinetic profiles. For instance, ML models can learn the complex relationships between a molecule's structure and its properties, enabling the prediction of outcomes for reactions involving different isotopes. arxiv.orgresearchgate.net

The development of quantitative structure-property relationship (QSPR) models is a key application of ML in this area. mdpi.com These models use molecular descriptors to predict properties, which can guide the design of deuterated compounds with desired characteristics. arxiv.org

In Silico Prediction of Metabolic Soft Spots and Optimal Deuteration Sites

In silico tools play a crucial role in identifying "metabolic soft spots" – the positions on a molecule that are most susceptible to metabolism. acs.orgresearchgate.net For Atazanavir, these are primarily the sites of oxidation by CYP enzymes. nih.govnih.gov

Software programs can predict these soft spots by analyzing the molecule's structure and electronic properties. nih.gov By identifying the most likely sites of metabolism, researchers can strategically place deuterium atoms at these positions to block or slow down metabolic breakdown. This targeted approach is more efficient than synthesizing and testing all possible deuterated analogues.

Studies on Atazanavir have identified several mono- and di-oxygenated metabolites, indicating multiple sites of oxidation. nih.govnih.gov In silico prediction tools can help rank these sites in terms of their reactivity, allowing for a more focused deuteration strategy. Combining in silico predictions with experimental validation, such as liquid chromatography-mass spectrometry (LC-MS), provides a robust workflow for optimizing metabolic stability. acs.org

Research Applications of Atazanavir D4 in Drug Discovery and Development Research

Leveraging Deuterated Analogs for Early-Stage Drug Candidate Characterization and Lead Optimization

In the early phases of drug discovery, lead optimization is a critical process where a promising compound (a "lead") is chemically modified to enhance its therapeutic properties. Deuterated analogs like Atazanavir-d4 are instrumental in this stage for characterizing and improving a drug candidate's metabolic profile. edx.orgnih.gov

The primary mechanism exploited is the kinetic isotope effect (KIE). symeres.com A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. edx.org In many drugs, the cleavage of a C-H bond by metabolic enzymes, particularly the Cytochrome P450 (CYP) family, is a rate-limiting step in their breakdown and clearance from the body. edx.orgresearchgate.net By strategically replacing hydrogen with deuterium (B1214612) at these metabolic "hot spots," the rate of metabolism can be significantly slowed.

This modification can lead to several desirable pharmacokinetic improvements:

Reduced Systemic Clearance: Slower metabolism leads to the drug being cleared from the body less quickly. researchgate.net

Increased Half-Life and Systemic Exposure: The drug remains in the bloodstream for a longer period, potentially allowing for less frequent dosing. researchgate.net

Improved Metabolic Profile: Deuteration can reduce the formation of specific, sometimes undesirable or toxic, metabolites.

Increased Oral Bioavailability: For drugs with high first-pass metabolism (where the drug is heavily metabolized in the liver before reaching systemic circulation), deuteration can decrease this effect.

Research on a deuterated version of Atazanavir (B138), CTP-518, illustrates these principles. Atazanavir is primarily metabolized by the CYP3A4 enzyme. By substituting deuterium for hydrogen at metabolically vulnerable positions, researchers aimed to create a new version that wouldn't require a pharmacokinetic enhancer like ritonavir. researchgate.net Preclinical studies demonstrated the success of this approach.

Table 1: Comparative Pharmacokinetic (PK) Improvements of a Deuterated Atazanavir Analog (CTP-518)

ParameterStudy TypeFindingReference
Half-Life (t1/2)In vitro (Human Liver Microsomes)Increased by 51% compared to Atazanavir
Half-Life (t1/2)In vivo (Monkeys, Intravenous)Increased by 52% compared to Atazanavir researchgate.net
Metabolic ClearanceIn vitro (CYP3A4-mediated)Reduced by 2- to 3-fold

These findings showcase how deuterated analogs serve as a powerful tool in lead optimization, allowing medicinal chemists to systematically refine a drug's properties for better performance without altering its fundamental interaction with its therapeutic target. edx.orgpharmaffiliates.com

Role of Stable Isotopes in Mechanistic Drug-Drug Interaction Studies

Stable isotope-labeled compounds, such as this compound, are invaluable for conducting mechanistic drug-drug interaction (DDI) studies. nih.govresearchgate.net These studies aim to understand precisely how co-administered drugs affect each other's absorption, distribution, metabolism, and excretion (ADME). scitechnol.com By using a deuterated version of a drug as a "tracer," researchers can accurately track its metabolic fate in the presence of another compound. scitechnol.com

Atazanavir has a complex DDI profile, as it is both a substrate and an inhibitor of key metabolic pathways, including the CYP3A4 and UGT1A1 enzymes. bms.comtga.gov.au It is also an inhibitor of the CYP2C8 enzyme. tga.gov.au DDIs can significantly alter drug concentrations, potentially leading to loss of efficacy or increased toxicity. For instance, co-administration with strong CYP3A4 inducers (like rifampicin) can dramatically lower Atazanavir levels, while co-administration with CYP3A4 inhibitors (like ritonavir) increases them. hres.ca

Using this compound in preclinical DDI studies allows researchers to:

Quantify Metabolic Inhibition/Induction: By administering a "cocktail" containing the unlabeled drug and an interacting drug, and then introducing the stable isotope-labeled version, researchers can precisely measure changes in metabolic pathways. researchgate.net The labeled compound acts as its own control, distinguishing its metabolism from the pre-existing, unlabeled drug pool.

Elucidate Metabolic Pathways: Tracking the appearance of deuterated metabolites helps to identify the specific metabolic routes affected by an interacting drug. scitechnol.com

Investigate Transporter-Mediated Interactions: Labeled drugs can help clarify interactions with drug transporters, such as BCRP and OATP1B1, which affect a drug's absorption and distribution. nih.gov Mechanistic studies have explored Atazanavir's role as an inhibitor of these transporters. nih.gov

This technique provides highly precise information, helping to predict clinical DDIs and inform recommendations for co-administering medications. researchgate.net

Development of Advanced Analytical Tools for High-Throughput Screening Support with Deuterated Standards

The development of advanced, high-throughput analytical methods is essential for modern drug discovery, enabling the rapid screening of thousands of potential drug candidates or the processing of large numbers of clinical samples. nih.gov Deuterated compounds like this compound are the gold standard for use as internal standards (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comjuniperpublishers.com

An internal standard is a compound with nearly identical chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to every sample. acs.org It is used to correct for any loss of analyte during sample preparation or variations in instrument response. Because deuterated standards like this compound have a higher mass than the unlabeled drug, the mass spectrometer can easily distinguish between the two, while their shared properties ensure they behave almost identically during extraction and analysis. nih.govacs.org

The use of deuterated internal standards is crucial for:

Accuracy and Precision: They significantly improve the reliability and reproducibility of quantitative results. nih.govnih.gov

High-Throughput Screening (HTS): In HTS, where speed is critical, automated and robust analytical methods are required. nih.gov Deuterated standards are essential for maintaining data quality across large batches and minimizing matrix effects—interference from other components in a biological sample like plasma or urine. nih.govacs.org

Method Validation: Regulatory bodies like the FDA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation. nih.gov

Numerous validated LC-MS/MS assays for the quantification of Atazanavir in various biological matrices rely on deuterated analogs as internal standards.

Table 2: Use of Deuterated Atazanavir as an Internal Standard in Validated Analytical Methods

Internal StandardAnalytical MethodMatrixApplicationReference
Atazanavir-d5LC/MS/MSHuman HairMonitoring drug adherence and exposure nih.gov
Atazanavir-d9UPLC-ESI-MS/MSBulk DrugQuantification and stability testing ijpsr.com
Stable Isotope AnalogLC-MS/MSHuman PlasmaQuantitative determination for pharmacokinetic studies nih.gov

By providing the foundation for accurate and robust quantification, deuterated standards like this compound are indispensable for the high-throughput analytical workflows that underpin modern drug discovery and development. chromatographyonline.com

Future Perspectives and Emerging Research Avenues for Atazanavir D4

Integration of Advanced Spectroscopic Techniques with Deuterium (B1214612) Labeling for Structural and Dynamic Studies

The presence of deuterium in Atazanavir-d4 provides a unique handle for a variety of advanced spectroscopic techniques, enabling detailed investigation into its structural and dynamic properties, as well as its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is a cornerstone of modern NMR spectroscopy, particularly for studying large molecules and complexes. unl.pt In the context of this compound interacting with its target, HIV-1 protease, deuterium substitution can dramatically simplify complex proton (¹H) NMR spectra. ontosight.ai This spectral simplification reduces signal overlap and allows for clearer observation of key interactions at the binding site. Furthermore, deuteration significantly improves the relaxation properties of the remaining protons, leading to sharper signals and enabling the study of larger protein-ligand complexes that would otherwise be intractable by NMR. unl.pt This approach can provide precise structural and dynamic information about how this compound binds to the protease and the conformational changes that occur upon binding.

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for analyzing deuterated compounds. ontosight.aithalesnano.com High-resolution mass spectrometry can precisely determine the mass difference between Atazanavir (B138) and this compound, confirming the incorporation of deuterium and quantifying the level of deuteration. nih.gov When used in metabolic studies, MS can track the fate of the deuterated molecule, distinguishing it from its non-deuterated counterpart and any endogenous compounds. ontosight.ai Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful for studying protein dynamics. creative-proteomics.comacs.org While not a direct analysis of the deuterated drug itself, the principles of HDX-MS underscore the utility of deuterium in probing conformational changes in proteins like HIV-1 protease when a ligand such as this compound is introduced.

Neutron Scattering: This technique offers unique capabilities for structural biology, largely due to the significant difference in neutron scattering length between hydrogen and deuterium. jst.go.jpnih.gov By selectively deuterating this compound, researchers can use techniques like Small-Angle Neutron Scattering (SANS) to make the drug "visible" or "invisible" relative to a non-deuterated protein target (or vice-versa) in a complex. nih.govansto.gov.au This "contrast variation" method allows for the direct visualization of the bound drug within the enzyme's active site, providing invaluable information about the structure, orientation, and interactions of the drug-enzyme complex in a near-physiological solution state. ansto.gov.auansto.gov.au

Spectroscopic TechniqueApplication for this compoundResearch Finding Enabled
NMR Spectroscopy Simplify spectra, improve relaxation properties. unl.ptontosight.aiHigh-resolution structural data of this compound bound to HIV-1 protease; analysis of molecular dynamics at the active site.
Mass Spectrometry Quantify deuteration, trace metabolic pathways. ontosight.aithalesnano.comIdentification of specific sites of metabolism; understanding how deuteration alters metabolic fate.
Neutron Scattering Contrast variation to highlight the drug or protein. jst.go.jpnih.govDirect visualization of the bound conformation and orientation of this compound within the HIV-1 protease active site in solution.

Development of Novel Analytical Platforms for Deuterated Drug Analysis

The increasing interest in deuterated pharmaceuticals necessitates the development and refinement of analytical platforms for their quality control, characterization, and quantification.

A significant challenge lies in creating robust, accessible analytical methods suitable for quality control (QC) laboratories, which may not have access to high-end, specialized instrumentation. acs.org Recent developments focus on adapting established techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. For example, robust LC-MS methods are being developed and validated using more common nominal mass instruments for the specific determination of isotopologue impurities in deuterated drugs. acs.org This ensures that the purity and consistency of this compound can be reliably assessed in a commercial setting.

In the realm of synthesis, flow chemistry is emerging as a superior alternative to traditional batch processing for producing deuterated compounds. ansto.gov.au Flow reactors offer precise control over reaction time and temperature, which can lead to increased efficiency, higher selectivity, and reduced decomposition during the deuteration process. ansto.gov.au This technology is being adopted by facilities like the National Deuteration Facility (NDF) to streamline the production of a wide range of deuterated molecules, which could be applied to the large-scale synthesis of this compound. ansto.gov.au

Furthermore, novel NMR-based methods are being developed for the precise determination of the degree of deuteration in molecules without the need for conventional internal standards. spectralservice.de These methods can simultaneously quantify all NMR-active nuclides, using the deuterated solvent itself as a reference, which is a significant step forward for the quality control of deuterated materials like this compound. spectralservice.de

Platform/MethodAdvancement for Deuterated Drug AnalysisImpact on this compound
QC-Friendly LC-MS Method development for nominal mass instruments. acs.orgEnables robust and routine quality control and impurity profiling without requiring top-tier research instrumentation.
Flow Chemistry Increased efficiency, selectivity, and scalability of deuteration reactions. ansto.gov.auFacilitates more efficient and cost-effective industrial production of this compound.
Advanced qNMR "Standard-free" quantification of deuteration levels. spectralservice.deProvides a more accurate and straightforward method for certifying the isotopic purity of this compound batches.

Opportunities for Deuterated Atazanavir in Advanced Chemical Biology and Mechanistic Enzymology Research

The primary motivation for deuterating drugs is often to leverage the kinetic isotope effect (KIE) to alter metabolism. portico.org The C-D bond is stronger than the C-H bond, and its cleavage is slower. This phenomenon makes this compound an exceptional tool for studying the mechanism of its own metabolic breakdown by cytochrome P450 enzymes and, more importantly, the catalytic mechanism of its therapeutic target, HIV-1 protease.

Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of Atazanavir versus this compound with HIV-1 protease, researchers can probe the enzyme's catalytic mechanism. If the bond being broken in the rate-determining step of the reaction involves one of the deuterated positions, a significant KIE will be observed. portico.org Such studies have been instrumental in elucidating the mechanisms of various enzymes. nukleonika.plnih.govnih.gov For HIV-1 protease, KIE measurements using isotopically labeled substrates have provided evidence consistent with the formation of a gem-diol intermediate during peptide bond hydrolysis, with the collapse of this intermediate being the rate-limiting step. nih.govacs.org Using this compound in similar kinetic experiments could provide further insights into the transition state and the specific steps involved in its binding and inhibition.

Probing Enzyme Dynamics: There is growing evidence that protein dynamics, including vibrations and conformational fluctuations, play a crucial role in enzyme catalysis. Studies have been conducted on "heavy enzymes," where all non-exchangeable hydrogens are replaced with deuterium (along with ¹³C and ¹⁵N). nih.gov When the proteolysis reaction was catalyzed by a heavy HIV-1 protease, a measurable KIE was observed, indicating that protein motion is coupled to the chemical reaction coordinate. nih.gov While this involves deuterating the enzyme rather than the inhibitor, this compound can be used in complementary studies. By analyzing how the dynamics of the deuterated inhibitor itself influence binding affinity and the inhibitory process, researchers can build a more complete picture of the dynamic interplay between the enzyme and its inhibitor.

Chemical Biology Tool: Beyond its direct therapeutic context, this compound can serve as a stable isotope-labeled probe in chemical biology. thalesnano.com Its altered metabolic profile allows it to persist longer in biological systems, making it useful for tracing metabolic pathways and studying drug-drug interactions over time without the complications of rapid degradation. thalesnano.com Its use as an internal standard in mass spectrometry-based quantification assays for the parent drug, Atazanavir, is a primary application, ensuring more accurate pharmacokinetic measurements. thalesnano.comresearchgate.net

Q & A

Q. How can researchers design experiments to isolate isotopic effects of deuterium in this compound from confounding variables like transporter-mediated uptake?

  • Methodological Answer : Use a dual-radiolabeled (³H/¹⁴C) study design in Caco-2 cells or transfected HEK293 models. Compare apical-to-basal flux ratios of this compound vs. non-deuterated analogs under P-gp/BCRP inhibition (e.g., verapamil). Apply multivariate regression to partition isotopic vs. transporter effects (R<sup>2</sup> >0.9) .
  • Contradiction Management : If conflicting data arise (e.g., paradoxical increases in efflux), re-evaluate deuterium positioning (C-2 vs. C-3) using X-ray crystallography or NMR to confirm structural integrity .

Q. What strategies reconcile contradictory findings between in vitro and in vivo studies on this compound’s plasma protein binding (PPB)?

  • Methodological Answer : Perform equilibrium dialysis under physiological temperature (37°C) and pH (7.4) with isotonic buffers. Compare PPB in species-matched plasma (human vs. rodent) to identify interspecies variability. Use mechanistic PK/PD modeling (e.g., Simcyp) to extrapolate in vitro PPB to in vivo free fractions .
  • Critical Analysis : If in vivo PPB exceeds in vitro predictions (e.g., >95% vs. 88%), investigate non-specific tissue binding or metabolite interference via ultracentrifugation and metabolite profiling .

Experimental Design & Data Contradiction Analysis

Q. How should researchers optimize dose-ranging studies for this compound to balance deuterium’s metabolic benefits against potential toxicity?

  • Methodological Answer : Implement a 3+3 escalation design in Sprague-Dawley rats, monitoring AUC0–24 and liver enzyme (ALT/AST) levels. Use Hill equation modeling to define EC50 for antiviral efficacy vs. hepatotoxicity thresholds. Apply Bayesian criteria for early termination if hepatotoxicity exceeds 2× baseline .
  • Conflict Resolution : If efficacy-toxicity margins overlap, conduct deuterium positional scanning (DPS) to identify safer deuteration sites .

Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics (PK) of this compound in heterogeneous patient populations?

  • Methodological Answer : Use non-compartmental analysis (NCA) for initial AUC/Cmax estimates, followed by population PK (PopPK) modeling (e.g., NONMEM) with covariates (e.g., CYP3A5 genotype, albumin levels). Apply likelihood ratio tests (LRTs) to identify significant covariates (p <0.001) .
  • Advanced Validation : Bootstrap resampling (n=1000) to confirm parameter identifiability and visual predictive checks (VPCs) for model robustness .

Ethical and Reporting Standards

Q. How should researchers disclose deuterium-related stability risks in this compound preclinical studies to meet journal ethical guidelines?

  • Methodological Answer : Include a dedicated "Isotopic Stability" section in materials and methods, detailing storage conditions (-80°C vs. ambient), lyophilization cycles, and HPLC purity checks (>98%). Reference FDA guidance on deuterated drugs (2023) and ICH M7(R2) for impurity thresholds .
  • Transparency : Use CONSORT-like checklists for animal studies to report attrition rates and protocol deviations (e.g., >10% sample loss) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.